
(2-Aminoquinazolin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoquinazolin-6-yl)boronic acid is a boronic acid derivative featuring a quinazoline core structure Quinazolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoquinazolin-6-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: The boronic acid group can be introduced through the reaction of a suitable precursor with a boronic acid derivative, such as boronic esters or boronic acids themselves.
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the condensation of o-aminobenzonitrile with formamide or other suitable reagents.
Coupling Reaction: The boronic acid group is then coupled to the quinazoline core using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Aminoquinazolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The quinazoline core can be reduced to form different derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Reduced Derivatives: Formed through the reduction of the quinazoline core.
Substituted Derivatives: Formed through substitution reactions involving nucleophiles.
Wissenschaftliche Forschungsanwendungen
(2-Aminoquinazolin-6-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of chemical sensors and materials with specific properties.
Wirkmechanismus
The mechanism by which (2-Aminoquinazolin-6-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The quinazoline core can interact with various cellular components, influencing signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
(2-Aminoquinazolin-6-yl)boronic acid is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other boronic acid derivatives, quinazoline derivatives, and related heterocyclic compounds.
Uniqueness: The combination of the boronic acid group and the quinazoline core provides unique chemical and biological properties, making it distinct from other compounds in its class.
Eigenschaften
Molekularformel |
C8H8BN3O2 |
|---|---|
Molekulargewicht |
188.98 g/mol |
IUPAC-Name |
(2-aminoquinazolin-6-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c10-8-11-4-5-3-6(9(13)14)1-2-7(5)12-8/h1-4,13-14H,(H2,10,11,12) |
InChI-Schlüssel |
MPARUIYWLANLDG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=CN=C(N=C2C=C1)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


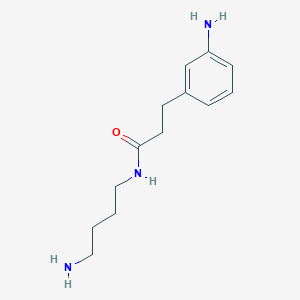
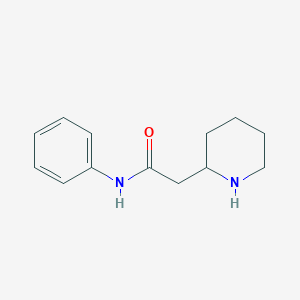
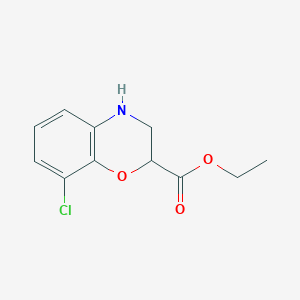
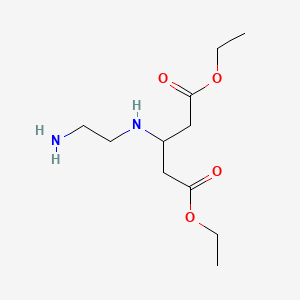
![1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15355885.png)

![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)

![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)
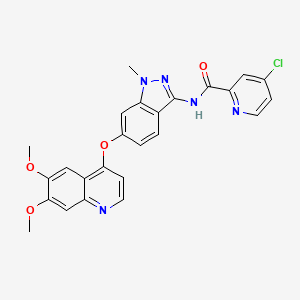

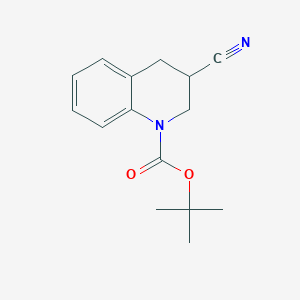
![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
